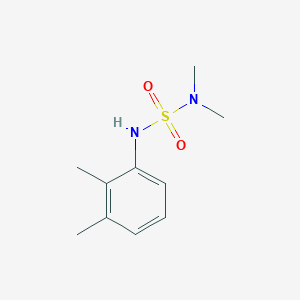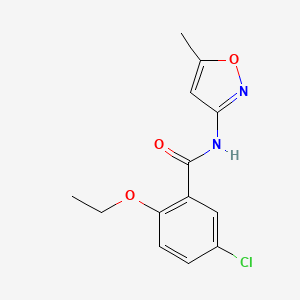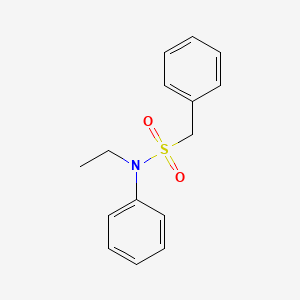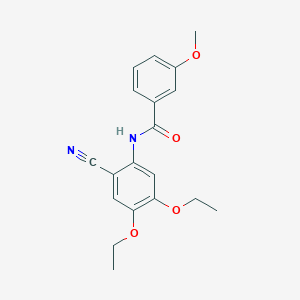![molecular formula C18H12N2O3S B5526892 N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-furamide](/img/structure/B5526892.png)
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to N-[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]-2-furamide involves multiple steps, including the coupling of amine with carbonyl chloride and subsequent treatment with phosphorus pentasulfide (P2S5) in anhydrous conditions to obtain the corresponding thioamide. The thioamide is then oxidized to synthesize the desired benzothiazole derivative. These reactions highlight the complexity and precision required in the synthesis process of such compounds (Aleksandrov et al., 2017).
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by spectroscopic techniques such as NMR, IR, and mass spectrometry. These methods provide detailed information about the molecular architecture, including the arrangement of functional groups and the overall molecular geometry. The structure is crucial for understanding the chemical behavior and reactivity of the compound under various conditions.
Chemical Reactions and Properties
Benzothiazole derivatives undergo a range of chemical reactions, including electrophilic substitution reactions like nitration, bromination, formylation, and acylation. These reactions are indicative of the compound's reactive sites and its chemical versatility. The substituents introduced during these reactions can significantly alter the compound's chemical and physical properties, demonstrating the compound's adaptability in synthetic chemistry (Aleksandrov et al., 2017).
Aplicaciones Científicas De Investigación
Antiplasmodial Activity
Derivatives related to the benzothiazol-2-yl moiety have been studied for their potential in combating malaria. For instance, N-acylated furazan-3-amines demonstrated activity against Plasmodium falciparum strains, with the activity depending significantly on the acyl moiety's nature. These compounds reveal interesting structure-activity relationships, highlighting the promise of such derivatives in antiplasmodial applications (Hermann et al., 2021).
Antimicrobial Agents
Another domain of application is in antimicrobial activity, where derivatives like N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine have shown potent effects against a variety of pathogenic strains. This class of compounds exhibits pronounced activity, especially against Gram-positive bacteria, showcasing their potential as powerful antimicrobial agents (Bikobo et al., 2017).
Anticancer Evaluation
In the realm of anticancer research, specific benzothiazole derivatives have been synthesized and evaluated against various cancer cell lines. The focus here is on identifying compounds with selective toxicity towards cancerous cells, aiming to uncover new therapeutic agents with potential efficacy in cancer treatment. For instance, derivatives showcasing higher anticancer activities than reference drugs highlight the therapeutic promise of benzothiazole-based compounds (Ravinaik et al., 2021).
Corrosion Inhibition
Beyond biomedical applications, benzothiazole derivatives have been studied for their corrosion inhibiting properties. Specifically, they offer protection against steel corrosion in acidic environments, indicating their utility in industrial applications where material longevity is crucial. The effectiveness of these compounds as corrosion inhibitors demonstrates their potential in enhancing the durability of metals (Hu et al., 2016).
Photophysical and Antimicrobial Studies
Synthetic approaches have led to the development of novel benzothiazole derivatives with promising antimicrobial activity and intriguing photophysical properties. These studies not only contribute to our understanding of benzothiazole's biological activities but also open new avenues for the development of materials with specific optical properties (Padalkar et al., 2014).
Direcciones Futuras
The future directions for the research on “N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-furamide” and other benzothiazole derivatives could include further exploration of their biological activities, development of more efficient synthesis methods, and detailed investigation of their mechanism of action .
Propiedades
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3S/c21-14-8-7-11(19-17(22)15-5-3-9-23-15)10-12(14)18-20-13-4-1-2-6-16(13)24-18/h1-10,21H,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBBGLMSPOEUIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)C4=CC=CO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5764899 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethyl]-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5526821.png)



![8-(9H-carbazol-3-ylacetyl)-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5526839.png)

![7-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5526861.png)
![1-(3-chlorophenyl)-4-[2-hydroxy-4-(methylthio)butanoyl]-2-piperazinone](/img/structure/B5526867.png)

![(3S*,4S*)-1-[(5-ethyl-3-thienyl)carbonyl]-4-pyridin-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B5526871.png)
![4-[(4-methyl-5-{1-[(6-methylpyridin-3-yl)carbonyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methyl]morpholine](/img/structure/B5526887.png)

